meso-alpha,beta-Di(4-pyridyl) Glycol

Catalog No.
S1942781
CAS No.
4972-49-0
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-alpha,beta-Di(4-pyridyl) Glycol

CAS Number

4972-49-0

Product Name

meso-alpha,beta-Di(4-pyridyl) Glycol

IUPAC Name

3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1

InChI Key

XZTUSOXSLKTKJQ-OZXOYNGHSA-N

SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Synthesis and Applications:

meso-alpha,beta-Di(4-pyridyl) Glycol, also known as meso-1,2-bis(4-pyridyl)glycol, is a small molecule containing two pyridine rings connected by a central glycol moiety. While the specific research applications of meso-alpha,beta-Di(4-pyridyl) Glycol are not extensively documented, its structure suggests potential uses in various scientific fields.

Potential Applications:

  • Ligand Design: The pyridine rings present in meso-alpha,beta-Di(4-pyridyl) Glycol possess nitrogen atoms with electron-donating properties. This characteristic makes the molecule a candidate for the development of ligands that can bind to metal ions. These ligands could be used in catalysis or for the design of coordination polymers with specific functionalities [].
  • Molecular Recognition: The combination of the diol group and the aromatic pyridine rings could allow meso-alpha,beta-Di(4-pyridyl) Glycol to participate in hydrogen bonding interactions. This property might be useful in the development of molecular recognition systems for applications in sensors or drug discovery [].
  • Supramolecular Chemistry: The rigid structure of meso-alpha,beta-Di(4-pyridyl) Glycol, along with the presence of hydrogen bond donors and acceptors, could enable it to participate in self-assembly processes. This characteristic might be valuable for the design of supramolecular structures with tailored properties [].

Meso-alpha,beta-Di(4-pyridyl) Glycol is an organic compound characterized by its unique structure, which includes two 4-pyridyl groups attached to a glycol backbone. Its molecular formula is C12H12N2O2C_{12}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 216.24 g/mol. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its ability to form coordination complexes and participate in

Typical of compounds containing hydroxyl groups and nitrogen heterocycles. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with transition metals, leading to the formation of metal complexes.
  • Oxidation: The glycol moiety can be oxidized to form carbonyl compounds or acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its utility in the formation of more complex molecular architectures.

Several methods have been developed for the synthesis of meso-alpha,beta-Di(4-pyridyl) Glycol:

  • Condensation Reactions: This method typically involves the condensation of 4-pyridinecarboxaldehyde with glycol in the presence of an acid catalyst.
  • Reduction Reactions: The compound can also be synthesized through the reduction of corresponding di(4-pyridyl) ketones using reducing agents such as lithium aluminum hydride.
  • Multi-step Synthesis: A more complex approach may involve multiple steps, starting from simpler pyridine derivatives and incorporating functional groups sequentially.

These synthesis methods allow for variations in yield and purity, depending on reaction conditions and starting materials used.

Meso-alpha,beta-Di(4-pyridyl) Glycol has several applications across different fields:

  • Coordination Chemistry: It is used to create ligands for metal ions, which are essential in catalysis and material science.
  • Biochemical Research: The compound serves as a tool in proteomics research, aiding in the study of protein interactions and functions .
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable for researchers in both academic and industrial settings.

Interaction studies involving meso-alpha,beta-Di(4-pyridyl) Glycol primarily focus on its coordination with metal ions. These studies reveal how the compound can influence the stability and reactivity of metal complexes. For instance, when complexed with transition metals like copper or nickel, it can exhibit altered electronic properties that may enhance catalytic activity or selectivity in

Meso-alpha,beta-Di(4-pyridyl) Glycol shares structural characteristics with several similar compounds. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4'-BipyridineTwo pyridine rings connected by a single bondCommonly used as a ligand in coordination chemistry
2,2'-BipyridineTwo pyridine rings connected at positions 2Exhibits different coordination properties
N,N'-Bis(4-pyridyl)ethylenediamineContains two pyridine groups linked by ethylenediamineMore flexible structure allows for diverse interactions

Meso-alpha,beta-Di(4-pyridyl) Glycol is unique due to its glycol backbone, which imparts distinct reactivity compared to other bipyridine derivatives. This structural feature enhances its ability to form hydrogen bonds and participate in specific interactions that are not possible with simpler pyridine derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

374.24570956 g/mol

Monoisotopic Mass

374.24570956 g/mol

Heavy Atom Count

27

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1R,2S)-1,2-dipyridin-4-ylethane-1,2-diol

Dates

Modify: 2023-08-16

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